Miconazol

Descripción general

Descripción

Miconazol es un medicamento antifúngico que pertenece a la clase de compuestos imidazólicos. Se utiliza ampliamente para tratar diversas infecciones fúngicas, incluidas las que afectan la piel, la boca y la vagina. El this compound funciona inhibiendo el crecimiento de los hongos, lo que lo convierte en un fármaco esencial en el tratamiento de afecciones como el pie de atleta, la tiña inguinal, la tiña y las infecciones por levaduras .

Aplicaciones Científicas De Investigación

El miconazol tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo en el estudio de los agentes antifúngicos y sus interacciones.

Biología: Se investiga por sus efectos en las membranas celulares de los hongos y su posible uso en el tratamiento de infecciones fúngicas.

Medicina: Se utiliza ampliamente en entornos clínicos para tratar infecciones fúngicas. La investigación continúa para desarrollar nuevas formulaciones y métodos de administración.

Industria: Se utiliza en la formulación de cremas antifúngicas, geles y otras aplicaciones tópicas

Mecanismo De Acción

El miconazol ejerce sus efectos antifúngicos inhibiendo la enzima CYP450 14α-lanosterol desmetilasa. Esta inhibición interrumpe la síntesis de ergosterol, un componente crucial de las membranas celulares fúngicas. La interrupción conduce a un aumento de la permeabilidad de la membrana celular, provocando una fuga del contenido celular y, en última instancia, la muerte celular .

Análisis Bioquímico

Biochemical Properties

Miconazole interacts with several enzymes and proteins. Its primary mechanism of action involves the inhibition of the fungal CYP450 14α-lanosterol demethylase enzyme . This inhibition results in altered ergosterol production, which is an essential component of the fungal cell membrane . The disruption of ergosterol synthesis leads to impaired cell membrane composition and permeability .

Cellular Effects

Miconazole has a significant impact on various types of cells and cellular processes. It influences cell function by altering the cell membrane’s composition and permeability, leading to the disruption of cellular organization . Miconazole also increases the generation of reactive oxygen species (ROS) within cells, which can lead to cell death .

Molecular Mechanism

Miconazole exerts its effects at the molecular level primarily through the inhibition of the fungal CYP450 14α-lanosterol demethylase enzyme . This inhibition disrupts the synthesis of ergosterol, a crucial component of the fungal cell membrane. The resulting alteration in cell membrane composition and permeability leads to the disruption of cellular organization .

Temporal Effects in Laboratory Settings

The effects of Miconazole change over time in laboratory settings. For instance, the combination of catechin and miconazole leads to increased intracellular ROS generation over time . Furthermore, Miconazole-loaded transethosomal gel (MNTG) demonstrated the greatest antifungal activity in histological analysis and visible restoration of the skin over time .

Dosage Effects in Animal Models

The effects of Miconazole vary with different dosages in animal models. For instance, Miconazole is used externally for the treatment of ringworm, jock itch, and athlete’s foot in animals . The dosage depends on the product being used, and usually, lotions and ointments are applied once daily until the skin lesions resolve .

Metabolic Pathways

Miconazole is involved in several metabolic pathways. It primarily affects the ergosterol biosynthesis pathway by inhibiting the CYP450 14α-lanosterol demethylase enzyme . This inhibition disrupts the synthesis of ergosterol, leading to alterations in the fungal cell membrane’s composition and permeability .

Transport and Distribution

Miconazole is transported and distributed within cells and tissues in various ways. For instance, the use of domiphen bromide (DB) increases the permeability of the plasma membrane as well as that of the vacuolar membrane of Candida spp., affecting the intracellular distribution of Miconazole .

Subcellular Localization

Miconazole is primarily localized in the cytoplasm where it inhibits the CYP450 14α-lanosterol demethylase enzyme . Recent studies have identified unusual localization of Miconazole to various organelle compartments including endoplasmic reticulum , suggesting that Miconazole may have noncanonical functions in these subcellular compartments .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El miconazol se sintetiza utilizando alcohol 2,4-dicloro-2'-clorado fenetílico, imidazol y cloruro de 2,4-diclorobencilo como materias primas. La reacción se lleva a cabo en un medio de líquido iónico a temperaturas que van de 10 a 100 grados centígrados. Después de la reacción, la mezcla se enfría y el pH se ajusta a 1-3 utilizando una solución acuosa de nitrato. El producto se separa, se concentra y se recristaliza para obtener nitrato de this compound .

Métodos de producción industrial

En entornos industriales, el this compound se produce utilizando una ruta sintética similar, pero a mayor escala. El proceso implica el uso de equipos avanzados para garantizar un alto rendimiento y pureza. El líquido iónico utilizado en la reacción se puede reciclar, lo que hace que el proceso sea ecológico .

Análisis De Reacciones Químicas

Tipos de reacciones

El miconazol experimenta varias reacciones químicas, que incluyen:

Oxidación: El this compound se puede oxidar para formar diferentes metabolitos.

Reducción: Las reacciones de reducción pueden modificar la estructura del this compound, afectando su eficacia.

Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo de imidazol o los grupos fenilo.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Los agentes halogenantes y otros electrófilos se utilizan para reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios metabolitos y derivados del this compound, que pueden tener diferentes propiedades farmacológicas .

Comparación Con Compuestos Similares

Compuestos similares

Nistatina: Otro antifúngico utilizado para tratar infecciones similares, pero funciona uniéndose al ergosterol y formando poros en la membrana celular fúngica.

Fluconazol: Un antifúngico sistémico que también inhibe la síntesis de ergosterol, pero tiene un espectro de actividad más amplio.

Tioconazol: Similar al miconazol, pero se utiliza principalmente para infecciones vaginales por levaduras

Singularidad del this compound

El this compound es único debido a su actividad antifúngica de amplio espectro y su capacidad para ser utilizado en diversas formulaciones, incluidas cremas, geles y geles orales. Su relativamente baja resistencia entre los organismos susceptibles lo convierte en un valioso agente antifúngico .

Actividad Biológica

Miconazole is a broad-spectrum antifungal agent that belongs to the azole class of antifungals. It is primarily used for the treatment of various fungal infections, particularly those caused by Candida species and dermatophytes. This article examines the biological activity of miconazole, focusing on its mechanisms of action, efficacy in clinical settings, and interactions with other medications.

Miconazole exerts its antifungal effects primarily through the inhibition of the enzyme CYP450 14α-lanosterol demethylase . This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. The inhibition leads to:

- Altered Ergosterol Production : Disruption in ergosterol synthesis results in compromised cell membrane integrity and permeability, causing leakage of cations and proteins .

- Increased Reactive Oxygen Species (ROS) : Miconazole also inhibits fungal peroxidase and catalase, leading to elevated levels of ROS within fungal cells, which can induce apoptosis .

- Quorum Sensing Inhibition : The drug raises intracellular farnesol levels, which interferes with quorum sensing in Candida, preventing the transition from yeast to mycelial forms and biofilm formation .

Efficacy in Clinical Settings

Miconazole is commonly used in both topical and systemic formulations. Its effectiveness has been evaluated in various clinical trials:

Case Study: Onychomycosis Treatment

A randomized double-blind placebo-controlled trial assessed the efficacy of topical miconazole versus placebo for treating mild to moderately severe onychomycosis.

- Participants : 193 patients were recruited, with 111 meeting study criteria.

- Results : None of the participants receiving miconazole achieved a complete clinical or mycological cure compared to two in the placebo group. The odds ratios indicated that miconazole was less effective than placebo for both mycological (OR 0.25) and clinical improvement (OR 0.26) at six months .

Comparative Analysis

In another study comparing miconazole with a new antifungal agent (LF5), both treatments showed high rates of microbiological eradication of Candida spp., but miconazole did not demonstrate superior efficacy over LF5 .

Pharmacokinetics and Absorption

Miconazole is minimally absorbed when applied topically, which limits systemic side effects. However, oral formulations can lead to significant systemic absorption:

- A single oral dose of 50 mg resulted in measurable plasma levels, indicating that while topical use is generally safe, caution is warranted with systemic administration due to potential interactions with other drugs .

Drug Interactions

Miconazole has been documented to interact with warfarin, a commonly used anticoagulant. Several case reports have highlighted serious complications arising from this interaction:

- One case involved an elderly patient whose INR (International Normalized Ratio) rose dramatically from stable levels to 21.4 after starting topical miconazole cream. The patient experienced significant bleeding complications requiring hospitalization and treatment with fresh frozen plasma .

Summary of Biological Activity

| Biological Activity | Details |

|---|---|

| Primary Mechanism | Inhibition of CYP450 14α-lanosterol demethylase |

| Effects on Fungi | Disrupted cell membrane integrity; increased ROS; inhibited quorum sensing |

| Efficacy | Limited success against onychomycosis; comparable efficacy to newer agents in some studies |

| Drug Interactions | Significant interactions with warfarin leading to increased bleeding risk |

Propiedades

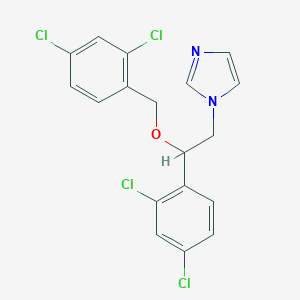

IUPAC Name |

1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl4N2O/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22/h1-8,11,18H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBLEWFAAKGYCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22832-87-7 (nitrate) | |

| Record name | Miconazole [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022916478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6023319 | |

| Record name | Miconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Miconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.63e-04 g/L | |

| Record name | Miconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Miconazole is an azole antifungal used to treat a variety of conditions, including those caused by _Candida_ overgrowth. Unique among the azoles, miconazole is thought to act through three main mechanisms. The primary mechanism of action is through inhibition of the CYP450 14α-lanosterol demethylase enzyme, which results in altered ergosterol production and impaired cell membrane composition and permeability, which in turn leads to cation, phosphate, and low molecular weight protein leakage. In addition, miconazole inhibits fungal peroxidase and catalase while not affecting NADH oxidase activity, leading to increased production of reactive oxygen species (ROS). Increased intracellular ROS leads to downstream pleiotropic effects and eventual apoptosis. Lastly, likely as a result of lanosterol demethylation inhibition, miconazole causes a rise in intracellular levels of farnesol. This molecule participates in quorum sensing in _Candida_, preventing the transition from yeast to mycelial forms and thereby the formation of biofilms, which are more resistant to antibiotics. In addition, farnesol is an inhibitor of drug efflux ABC transporters, namely _Candida_ CaCdr1p and CaCdr2p, which may additionally contribute to increased effectiveness of azole drugs. | |

| Record name | Miconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01110 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

22916-47-8 | |

| Record name | Miconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22916-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Miconazole [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022916478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Miconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01110 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | miconazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Miconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Miconazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MICONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NNO0D7S5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Miconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

159 - 163 °C | |

| Record name | Miconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01110 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Miconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of miconazole against fungi?

A1: Miconazole primarily targets the enzyme 14α-demethylase in fungi. [] This enzyme is crucial for ergosterol biosynthesis, a vital component of fungal cell membranes. By inhibiting 14α-demethylase, miconazole disrupts ergosterol production, leading to the accumulation of toxic 14α-methylated sterols within the fungal cell membrane. [] This disruption impairs membrane function and integrity, ultimately inhibiting fungal growth. [, ]

Q2: Are there any ancillary mechanisms by which miconazole exerts its antifungal activity?

A2: Yes, research suggests miconazole may also impact fungal cells through the accumulation of hydrogen peroxide. [] This build-up of hydrogen peroxide can damage subcellular organelles and potentially lead to cell necrosis, contributing to its fungicidal effect. []

Q3: Does miconazole affect Candida albicans morphology?

A3: Yes, miconazole can influence the morphology of Candida albicans. One study found that miconazole, at its minimum inhibitory concentration, induced significant morphological and ultrastructural alterations in T. rubrum. [] These changes included plasmolysis and cytoplasmic shrinkage, highlighting the drug's impact on fungal cell structure. [] Another study demonstrated that miconazole stimulates farnesol synthesis in Candida species. [] Farnesol is a quorum-sensing molecule that inhibits the yeast-to-mycelium transition in Candida albicans, impacting its virulence. []

Q4: How does the growth phase of Candida albicans affect its susceptibility to miconazole?

A4: Research indicates that Candida albicans exhibits varying susceptibilities to miconazole's fungicidal effects depending on its growth phase. [] Specifically, C. albicans becomes more susceptible to miconazole's direct membrane damaging effects during its growth cycle, while stationary-phase cells display less susceptibility. [] This suggests phenotypic changes during growth influence the antifungal activity. []

Q5: Does miconazole interact with the cell membrane of Candida albicans?

A5: Yes, studies show that miconazole interacts with the cell membrane of Candida albicans. [] This interaction is thought to be responsible for both its fungistatic and fungicidal actions. [] Miconazole's ability to cause potassium ion leakage from C. albicans cells further supports its direct interaction with the cell membrane. []

Q6: What is the molecular formula and weight of miconazole?

A6: Miconazole nitrate has the molecular formula C18H14Cl4N2O.HNO3 and a molecular weight of 479.1 g/mol. []

Q7: How is the efficacy of miconazole affected by its formulation?

A7: The formulation of miconazole significantly influences its efficacy. Studies demonstrate that nanoemulsion formulations of miconazole display enhanced skin penetration and antifungal activity compared to traditional cream formulations. [] This improved efficacy can be attributed to the nanoemulsion's smaller particle size, facilitating better drug delivery. [] Additionally, incorporating enhancers like tween 80 or taurocholic acid in bioadhesive gel formulations can also enhance miconazole release and improve treatment outcomes. []

Q8: How does miconazole administration affect warfarin disposition in rabbits?

A9: Studies in rabbits reveal that chronic miconazole administration can significantly alter warfarin pharmacokinetics. [] While the total body clearance of warfarin, a low clearance drug, showed a marginal decrease, miconazole caused a substantial increase in warfarin's plasma-free fraction and a decrease in its intrinsic clearance. [] This suggests a potential for drug interactions, where chronic miconazole administration could potentiate the pharmacological action of warfarin by increasing the concentration of its free, pharmacologically active form. []

Q9: What are the in vitro findings regarding the efficacy of miconazole against various Candida species?

A11: In vitro studies demonstrate miconazole's broad-spectrum antifungal activity against various Candida species. For instance, miconazole exhibited fungicidal activity against biofilms of different Candida species, highlighting its effectiveness against this more resistant growth form. [] Additionally, miconazole effectively inhibited the growth of various Candida species, including C. albicans, C. tropicalis, C. lusitaniae, and C. krusei, at varying concentrations, demonstrating its potential for treating a range of Candida infections. []

Q10: What is the efficacy of miconazole in treating denture stomatitis?

A12: Miconazole has been shown to be an effective treatment for denture stomatitis in several studies. [, , ] Specifically, miconazole oral gel effectively reduced Candida colony counts from both the palatal mucosa and denture surfaces in patients with denture stomatitis. [, ] Additionally, miconazole demonstrated a significant reduction in the erythema surface area of the palatal mucosa, a key symptom of denture stomatitis. []

Q11: Has miconazole demonstrated efficacy in treating conditions beyond fungal infections?

A13: Interestingly, research suggests that miconazole might hold therapeutic potential beyond its antifungal properties. In a mouse model of Alzheimer's disease (AD), miconazole demonstrated a remarkable ability to improve cooperative behavior, a cognitive function often impaired in AD. [] This improvement was linked to miconazole's positive effect on myelination in the medial prefrontal cortex, suggesting a potential role for myelin repair in managing AD. []

Q12: Are there any known mechanisms of resistance to miconazole in fungi?

A14: Yes, resistance to miconazole in fungi can develop. Studies on Candida albicans show that resistance to miconazole-induced potassium ion release can emerge during the stationary phase of growth, particularly under aerated conditions. [] This suggests that changes in gene expression or physiological adaptations in response to environmental cues might contribute to miconazole resistance. []

Q13: How does the presence of divalent cations affect the activity of miconazole against Candida albicans?

A15: The presence of divalent cations can reduce the effectiveness of miconazole against Candida albicans. [] This protective effect is attributed to competition between divalent cations and the positively charged form of miconazole for negatively charged binding sites on the fungal cell surface. [] This competition potentially hinders miconazole from reaching its target site and exerting its antifungal activity. []

Q14: Does the development of resistance to miconazole correlate with resistance to other antifungal agents?

A16: While the provided research papers do not explicitly address cross-resistance with other specific antifungal agents, the study on miconazole resistance in Candida albicans biofilms underscores the presence of a resistant subpopulation of cells within the biofilm. [] This inherent resistance within a population highlights the dynamic nature of antifungal susceptibility and suggests a potential for cross-resistance to emerge, particularly with increased antifungal drug exposure. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.